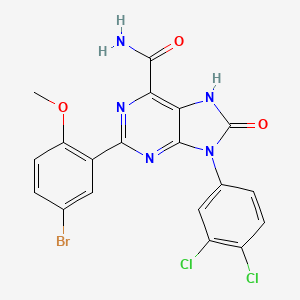

2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrCl2N5O3/c1-30-13-5-2-8(20)6-10(13)17-24-14(16(23)28)15-18(26-17)27(19(29)25-15)9-3-4-11(21)12(22)7-9/h2-7H,1H3,(H2,23,28)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZBAKKXVZXDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrCl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, identified by its CAS number 869068-84-8, is a purine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H13BrCl2N5O3, with a molecular weight of 458.2 g/mol. The structure features a purine core substituted with brominated and chlorinated aromatic groups, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H13BrCl2N5O3 |

| Molecular Weight | 458.2 g/mol |

| CAS Number | 869068-84-8 |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance, a study reported that it reduced glioma cell viability by inducing apoptosis through multiple pathways, including the activation of the Calpain/Cathepsin pathway and inhibition of the AKT/mTOR signaling pathway .

The mechanism by which this compound exerts its effects appears to be multifaceted:

- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, particularly at the G2/M phase.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.

- Modulation of Signaling Pathways : It inhibits key signaling pathways involved in tumor growth and survival, such as AKT and mTOR .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Glioma Cells : A specific study focused on glioma cells demonstrated that treatment with this compound led to a significant decrease in cell viability (up to 70% reduction) at concentrations as low as 10 µM .

- Breast Cancer Models : Another investigation revealed that the compound inhibited breast cancer cell migration and invasion by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous purine-6-carboxamides and related heterocycles, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Table 1: Structural and Physicochemical Comparison

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations:

Substituent Effects on Lipophilicity :

- The target compound’s 3,4-dichlorophenyl group increases logP compared to dimethylphenyl (: logP ~3.8 vs. target ~4.2) due to higher halogen content .

- The hydroxyl group in ’s compound drastically reduces logP (~2.1), enhancing aqueous solubility but limiting membrane permeability .

Synthetic Accessibility :

- Suzuki-Miyaura coupling is a common strategy for introducing aryl groups at positions 2 and 9, as seen in carbazole derivatives (). For purines, similar cross-coupling reactions likely require palladium catalysts and boronic acid intermediates .

- The tert-butyl group in ’s compound may complicate synthesis due to steric demands during coupling .

Biological Implications :

- Halogenated aromatic rings (Br, Cl) in the target compound and analogs are associated with enhanced binding to ATP pockets in kinases or GPCRs.

- The methyl groups in and improve metabolic stability but may reduce target affinity compared to halogens .

Thermal and Spectral Properties :

- Melting points (mp) for similar compounds range widely:

Q & A

Q. Table 1: Representative Reaction Steps and Conditions

| Step | Key Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (Suzuki coupling) | DMF/H₂O | 80°C | 65–75 |

| 2 | NaBH₄ (reduction) | THF | 0–5°C | 80–85 |

| 3 | KMnO₄ (oxidation) | Acetone | RT | 70–75 |

Advanced: How can reaction conditions be optimized for introducing halogenated aryl groups?

Answer:

Optimization requires:

- Catalyst Screening : Test palladium catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for Suzuki-Miyaura coupling efficiency .

- Solvent Polarity : Assess DMF, THF, or toluene to balance solubility and reaction rates.

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purine core geometry (e.g., δ 8.2 ppm for purine protons) .

- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 525.2) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from:

- Substituent Effects : Compare dichlorophenyl vs. fluorophenyl analogs ( vs. 2) to isolate electronic/steric contributions.

- Assay Variability : Validate enzyme inhibition protocols (e.g., ATPase vs. kinase assays) using standardized positive controls .

- Dose-Response Curves : Replicate studies across multiple concentrations (IC₅₀ values) to confirm potency trends .

Basic: What roles do bromo and methoxy groups play in reactivity?

Answer:

- Bromo Group : Enhances electrophilic aromatic substitution (directs reactions to meta positions) and stabilizes intermediates via inductive effects .

- Methoxy Group : Acts as an electron donor, increasing solubility in polar solvents and influencing binding affinity to hydrophobic enzyme pockets .

Advanced: Which computational methods predict target interactions?

Answer:

- Docking Studies : Use AutoDock Vina to model binding to kinase domains (PDB: 3NY3), focusing on hydrogen bonds with purine’s carbonyl groups .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in aqueous environments (GROMACS, 100 ns runs) to assess conformational flexibility .

Advanced: How to evaluate stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .

Q. Table 2: Stability Profile in Aqueous Media

| pH | % Degradation (24 hrs) | Major Degradants |

|---|---|---|

| 1 | 25% | Demethylated analog |

| 7.4 | <5% | None detected |

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

- Substituent Variation : Synthesize analogs with Cl → F or Br → I substitutions to assess halogen size/electronegativity effects .

- Activity Mapping : Correlate IC₅₀ values with Hammett σ constants or LogP values to identify physicochemical drivers .

Basic: What purification strategies address low yields in final steps?

Answer:

- Gradient Elution : Optimize silica gel columns with 10–50% ethyl acetate in hexane to resolve polar byproducts .

- Counterion Pairing : Use trifluoroacetic acid (TFA) to improve crystallization of zwitterionic intermediates .

Advanced: How to assess synergistic effects with co-administered drugs?

Answer:

- Isobologram Analysis : Combine with cisplatin or paclitaxel at fixed ratios and calculate combination indices (CI <1 indicates synergy) .

- Pathway Mapping : Use RNA-seq to identify co-targeted pathways (e.g., MAPK/ERK) in cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.